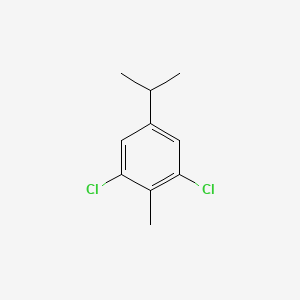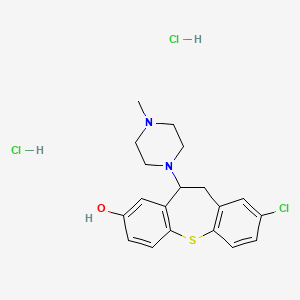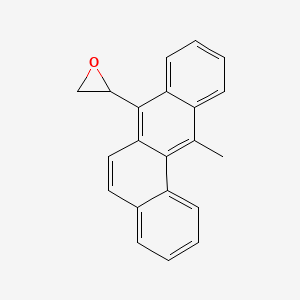
7-Oxiranyl-12-methylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxiranyl-12-methylbenz(a)anthracene: is a polycyclic aromatic hydrocarbon (PAH) with a complex molecular structure. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and reactivity make it a subject of interest for various studies, including those related to carcinogenicity and environmental impact.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxiranyl-12-methylbenz(a)anthracene typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene derivatives followed by epoxidation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include rigorous purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxiranyl-12-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Oxiranyl-12-methylbenz(a)anthracene is used as a model compound to study the reactivity and mechanisms of PAHs. It helps in understanding the behavior of similar compounds under different conditions.
Biology: This compound is significant in biological studies, particularly in understanding the mechanisms of carcinogenesis. It is used to induce tumors in experimental models to study cancer development and progression.
Medicine: In medical research, this compound is used to investigate the effects of PAHs on human health. It helps in identifying potential therapeutic targets and developing strategies to mitigate the harmful effects of these compounds.
Industry: Although its industrial applications are limited, the compound is used in the synthesis of other complex organic molecules. It serves as an intermediate in the production of certain dyes, pharmaceuticals, and other specialized chemicals.
Mécanisme D'action
The mechanism of action of 7-Oxiranyl-12-methylbenz(a)anthracene involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, causing mutations and initiating carcinogenesis. It also interacts with enzymes involved in metabolic pathways, leading to the formation of reactive intermediates that can cause cellular damage.
Molecular Targets and Pathways:
DNA: The compound can bind to DNA, forming adducts that interfere with replication and transcription.
Enzymes: It affects enzymes such as cytochrome P450, leading to the formation of reactive oxygen species (ROS) and other toxic metabolites.
Signaling Pathways: The compound can activate or inhibit various signaling pathways involved in cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Benz(a)anthracene: A simpler PAH used in similar research applications.
7-Methylbenz(a)anthracene: A derivative with comparable reactivity and biological effects.
Uniqueness: 7-Oxiranyl-12-methylbenz(a)anthracene is unique due to its specific structure, which includes an oxiranyl group. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for specialized research applications.
Propriétés
Numéro CAS |
61695-77-0 |
|---|---|
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-(12-methylbenzo[a]anthracen-7-yl)oxirane |
InChI |
InChI=1S/C21H16O/c1-13-15-7-4-5-9-17(15)21(19-12-22-19)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,19H,12H2,1H3 |
Clé InChI |
CBQFTIPLYIBMDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C3=CC=CC=C13)C4CO4)C=CC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


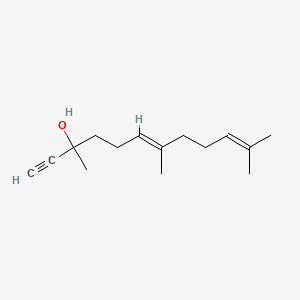
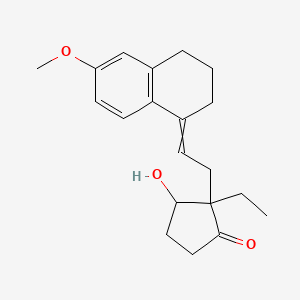
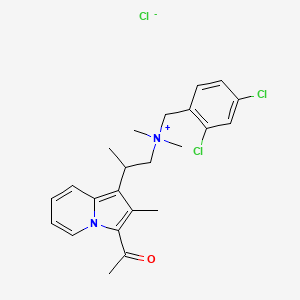

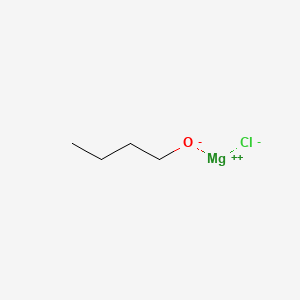

![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
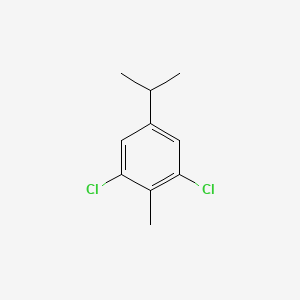
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)
